2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine
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Overview
Description
2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyrimidine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving suitable precursors.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine or pyrimidine derivatives.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Processes: Influencing cell signaling pathways, gene expression, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine
- 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile
Uniqueness
2-[4-(Benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. The presence of the methoxy group on the pyrimidine ring can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-4-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-15-7-10-17-16(18-15)19-11-8-14(9-12-19)23(20,21)13-5-3-2-4-6-13/h2-7,10,14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNQVOMJCBNDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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